![molecular formula C6H9N3O2S B2363440 N-[(pyridazin-3-yl)methyl]methanesulfonamide CAS No. 1699257-09-4](/img/structure/B2363440.png)
N-[(pyridazin-3-yl)methyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(pyridazin-3-yl)methyl]methanesulfonamide” is a chemical compound with the CAS Number: 1699257-09-4 . It has a molecular weight of 187.22 . The IUPAC name for this compound is N-(pyridazin-3-ylmethyl)methanesulfonamide . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyridazin-3(2H)-ones, a class of compounds to which “this compound” belongs, involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H9N3O2S/c1-12(10,11)8-5-6-3-2-4-7-9-6/h2-4,8H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 187.22 .Aplicaciones Científicas De Investigación
Molecular and Supramolecular Structures
N-[(pyridazin-3-yl)methyl]methanesulfonamide and its derivatives have been studied for their molecular and supramolecular structures. One study details the structures of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and related compounds, highlighting their potential as ligands for metal coordination due to their distinct N-H...N hydrogen bonding and molecular conformations (Jacobs, Chan, & O'Connor, 2013).
Synthesis and Biological Activity
Research has been conducted on the synthesis and biological activity of related compounds, such as methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted dihydroxy-heptenoates. These compounds have been evaluated for their ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis (Watanabe et al., 1997).
Structural Study of Derivatives
A structural study of nimesulide triazole derivatives, including those related to this compound, provides insights into the nature of intermolecular interactions and the effects of substitution on supramolecular assembly (Dey et al., 2015).
Proton Brake Mechanism
Studies have explored the addition of methane sulfonic acid to N-(2,6-dimethylpyridin-4-yl)-N-methyl-2-iso-propylaniline, demonstrating a significant deceleration of rotation rates around bonds, which is attributed to a proton brake mechanism. This suggests potential applications in controlling molecular motion (Furukawa et al., 2020).
Crystal Structure Analysis
The crystal structure of N-3-Pyridinyl-methanesulfonamide has been analyzed, revealing significant differences in molecular conformations and highlighting the importance of hydrogen bonding in stabilizing the structure (Dodoff, Varga, & Kovala-Demertzi, 2004).
Catalytic Applications
Research on nicotinium methane sulfonate, a derivative of this compound, has shown its effectiveness as a bi-functional catalyst for the synthesis of 2-amino-3-cyanopyridines. This highlights its potential as a mild and efficient catalyst in organic synthesis (Tamaddon & Azadi, 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(pyridazin-3-ylmethyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)8-5-6-3-2-4-7-9-6/h2-4,8H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBQLSLNEKUFJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=NN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

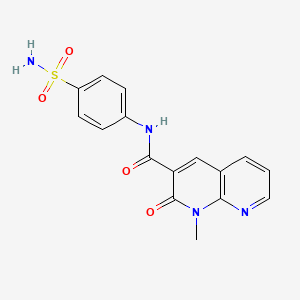
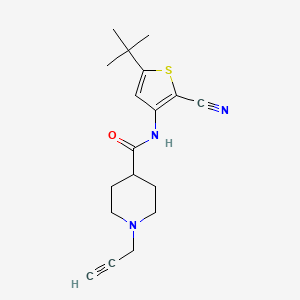
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2363360.png)
![N-benzyl-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2363363.png)
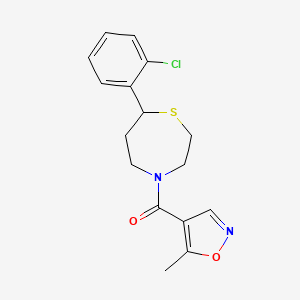

![2-(4-benzylpiperazin-1-yl)-7-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2363368.png)
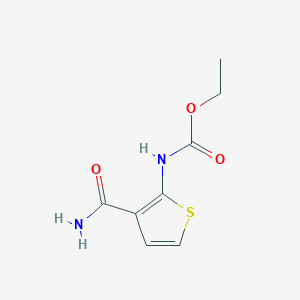

![N-(3-chlorophenyl)-2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2363372.png)
![4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol](/img/structure/B2363373.png)

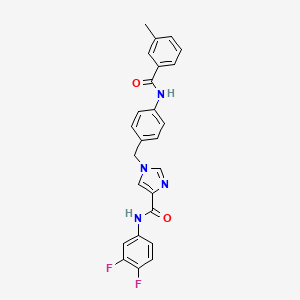
![2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2363378.png)